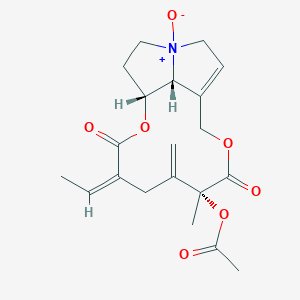
acetylseneciphylline N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylseneciphylline N-oxide is a pyrrolizine alkaloid derived from seneciphylline. It is characterized by the replacement of the hydroxy hydrogen with an acetyl group and the oxidation of the tertiary amino function to the corresponding N-oxide . This compound is notable for its complex structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylseneciphylline N-oxide typically involves the acetylation of seneciphylline followed by oxidation. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The oxidation step to form the N-oxide can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetylseneciphylline N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, anhydrides, and bases like pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Acetylseneciphylline N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pyrrolizine alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of traditional medicine.
Mechanism of Action
The mechanism of action of Acetylseneciphylline N-oxide involves its interaction with various molecular targets. It can bind to DNA and proteins, potentially leading to the inhibition of key biological processes. The exact pathways and targets can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Seneciphylline: The parent compound, lacking the acetyl and N-oxide modifications.
Senecionine: Another pyrrolizine alkaloid with similar structural features.
Retrorsine: A related compound with distinct biological activities.
Uniqueness
Acetylseneciphylline N-oxide is unique due to its specific acetyl and N-oxide modifications, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic effects compared to its analogs .
Biological Activity
Acetylseneciphylline N-oxide is a pyrrolizidine alkaloid derived from seneciphylline, characterized by the substitution of a hydroxy group with an acetyl group. This compound has garnered attention due to its diverse biological activities, which include potential therapeutic applications and toxicological implications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C20H25NO7
- Molecular Weight : 375.43 g/mol
- CAS Number : 38710-26-8
This compound exhibits various biological activities through different mechanisms:
- Anticancer Activity : Research indicates that heterocyclic N-oxides, including this compound, may possess anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .
- Antimicrobial Properties : this compound has shown potential as an antibacterial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a role in the development of new antimicrobial therapies .
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. This effect is attributed to its ability to modulate nitric oxide pathways, which are crucial for neuronal health .
- Toxicological Concerns : While the compound shows promise for therapeutic use, it is also associated with toxicity. Pyrrolizidine alkaloids are known to be hepatotoxic and may pose risks when consumed in significant quantities .
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Study on Anticancer Activity : A study published in Phytochemistry explored the cytotoxic effects of various pyrrolizidine alkaloids on human cancer cell lines. This compound was found to significantly reduce cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : In another study examining the antimicrobial properties of pyrrolizidine alkaloids, this compound exhibited notable activity against Gram-positive bacteria, suggesting its utility in developing new antibiotics .
Research Findings
The following table summarizes key findings from recent research on this compound:
Properties
Molecular Formula |
C20H25NO7 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(1R,4Z,7R,17R)-4-ethylidene-7-methyl-6-methylidene-14-oxido-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C20H25NO7/c1-5-14-10-12(2)20(4,28-13(3)22)19(24)26-11-15-6-8-21(25)9-7-16(17(15)21)27-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5-/t16-,17-,20-,21?/m1/s1 |
InChI Key |
VUEKZTPMPCTKDK-NZQWTBGOSA-N |
Isomeric SMILES |
C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)OC(=O)C |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















